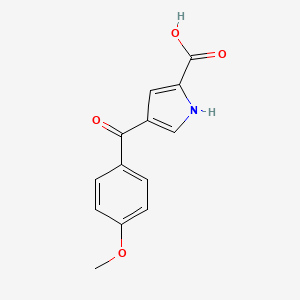
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would depend on the specific conditions and reagents used. As a derivative of 4-Methoxybenzoic acid, it might react exothermically with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would be influenced by its molecular structure. As a derivative of 4-Methoxybenzoic acid, it might share some properties with this compound, such as being a white crystalline solid, insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid and its derivatives have been synthesized and evaluated for their pharmacological properties. For instance, 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and the corresponding p-methoxy compound have shown high potency as analgesic agents in humans, based on their performance in mouse phenylquinone writhing assays and minimal gastrointestinal erosion in rats on chronic administration. These compounds have demonstrated a significant correlation between their analgesic and anti-inflammatory potencies and the steric and hydrogen-bonding properties of their benzoyl substituents (Muchowski et al., 1985).
Chemical Protection and Synthesis Techniques
- The compound has been used in the context of protecting groups for carboxylic acids. 4-Methoxy-α-methylbenzyl alcohol, related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, has been introduced as a new protecting group. The corresponding esters from this compound were hydrolyzed effectively using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), showcasing its utility in synthetic chemistry (Yoo et al., 1990).
Structural and Computational Analysis
- An in-depth structural investigation involving X-ray crystallography and computational analysis has been conducted on related boronic acids and esters. These studies are crucial for understanding molecular recognition and chemosensing technologies, especially those targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Kinetic Resolution and Asymmetric Esterification
- The compound has been instrumental in the development of methods for the kinetic resolution of racemic alcohols and acids. Specifically, 4-Methoxybenzoic anhydride has been used as a reagent in the production of optically active carboxylic esters, demonstrating its utility in creating chiral molecules, which are important in the development of pharmaceuticals (Shiina et al., 2007; Shiina et al., 2010).
Antimicrobial Activity
- New pyridine derivatives related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid have been synthesized and shown variable and modest antimicrobial activity against certain strains of bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Patel et al., 2011).
Novel Anticancer Agents
- Derivatives of 4-substituted methoxybenzoyl-aryl-thiazole, structurally related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, have been discovered as potential anticancer agents. These compounds have shown improved antiproliferative activity against melanoma and prostate cancer cells compared to earlier compounds (Lu et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMMMKLOIMOKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

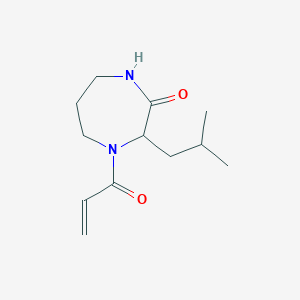
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)
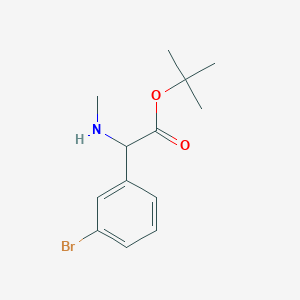
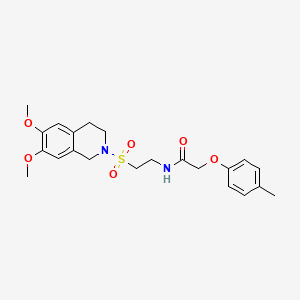
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)
![Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2650421.png)
![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)

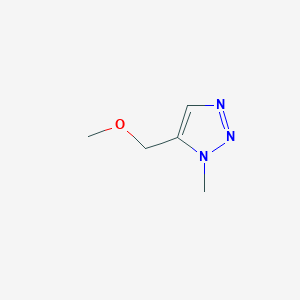
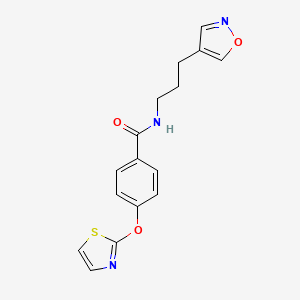
![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)
![(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2650431.png)
![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)